N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide

Matrix metalloproteinase MMP-9 Enzyme inhibition

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide (CAS 477493-60-0) is a benzimidazole derivative that serves as a quantitatively informative des-methyl reference tool for MMP inhibitor SAR studies. With validated IC50 values of 42–87 μM against MMP-2, MMP-8, and MMP-9, this compound enables paired testing with its 6-methyl analog MMP2-IN-3 to calculate ΔpIC50 values mapping the energetic contribution of the methyl group to each MMP subtype's binding pocket. Its well-defined low-micromolar activity makes it an ideal benchmark for assay sensitivity validation using FRET substrates. This compound defines a unique pharmacological fingerprint—distinct from GLUT1-targeting analogs (e.g., CHEMBL1276927) and p97-covalent inhibitors (e.g., FL-18)—positioning it as an essential scaffold comparator for target specificity studies. ≥95% purity. For R&D use only.

Molecular Formula C22H19N3O
Molecular Weight 341.414
CAS No. 477493-60-0
Cat. No. B2877632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide
CAS477493-60-0
Molecular FormulaC22H19N3O
Molecular Weight341.414
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O/c26-21(14-13-16-7-2-1-3-8-16)23-18-10-6-9-17(15-18)22-24-19-11-4-5-12-20(19)25-22/h1-12,15H,13-14H2,(H,23,26)(H,24,25)
InChIKeyKEOJEKMHIKXMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-phenylpropanamide (CAS 477493-60-0): Chemical Identity, Class, and Procurement-Relevant Characteristics


N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide (CAS 477493-60-0) is a synthetic small-molecule benzimidazole derivative with the molecular formula C₂₂H₁₉N₃O and a molecular weight of 341.41 g/mol . The compound features a 2-phenylbenzimidazole core linked via a meta-substituted aniline nitrogen to a 3-phenylpropanamide side chain. Benzimidazole-containing compounds are widely explored in medicinal chemistry for their ability to engage diverse biological targets including kinases, matrix metalloproteinases (MMPs), and ion channels [1]. This specific substitution pattern—a 3-phenylpropanamide appendage at the meta position of the 2-phenyl ring—distinguishes the compound from simpler benzimidazole derivatives and positions it within a chemical space relevant to MMP inhibition. Commercially, the compound is available at ≥95% purity from multiple research-chemical suppliers , but its publicly reported biological annotation remains sparse relative to closely related analogs bearing additional ring substituents.

Why N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-phenylpropanamide Cannot Be Interchanged with Other Benzimidazole-Phenylpropanamides in Research Procurement


Within the benzimidazole-phenylpropanamide chemotype, minor structural modifications produce disproportionately large shifts in target engagement and potency that render generic substitution scientifically invalid. The absence of a 6-methyl substituent on the benzimidazole ring of CAS 477493-60-0—versus its closest commercially annotated analog MMP2-IN-3 (CAS 897799-81-4)—results in a 2.6- to 2.8-fold reduction in MMP-9 and MMP-2 inhibitory potency [1]. Replacing the 3-phenylpropanamide side chain with a 3-methylbenzamide group (as in CHEMBL1276927, CAS 305357-89-5) shifts the pharmacological profile entirely from MMP inhibition to GLUT1 transporter blockade (IC₅₀ = 12 μM) and anti-chlamydial activity . Even shortening the linker by two methylene units yields the propionamide analog with a distinct cytotoxicity signature . These divergent activity profiles—documented under comparable assay conditions—demonstrate that the precise substitution pattern of CAS 477493-60-0 defines a unique pharmacological fingerprint that cannot be replicated by any single in-class analog. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence: N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-phenylpropanamide vs. Closest Analogs


MMP-9 Inhibitory Potency: 2.6-Fold Weaker than 6-Methyl Analog MMP2-IN-3 Under Comparable Recombinant Enzyme Assay Conditions

CAS 477493-60-0 inhibits recombinant human MMP-9 catalytic domain with an IC₅₀ of 68,000 nM (68 μM). Under a comparable recombinant enzyme assay format, the 6-methyl-substituted analog MMP2-IN-3 (CAS 897799-81-4) inhibits MMP-9 with an IC₅₀ of 26,600 nM (26.6 μM), representing a 2.6-fold potency advantage for the methylated analog [1]. This difference is directly attributable to the presence versus absence of a single methyl group at the 6-position of the benzimidazole ring. Researchers requiring stronger MMP-9 suppression should select MMP2-IN-3; those seeking a weaker, potentially more titratable MMP-9 modulator may find the des-methyl compound (CAS 477493-60-0) advantageous.

Matrix metalloproteinase MMP-9 Enzyme inhibition Benzimidazole SAR

MMP-2 Inhibitory Potency: 2.8-Fold Weaker than 6-Methyl Analog MMP2-IN-3, Confirming Substituent-Dependent SAR Trend

Against recombinant human MMP-2 catalytic domain, CAS 477493-60-0 exhibits an IC₅₀ of 87,000 nM (87 μM). The 6-methyl analog MMP2-IN-3 inhibits MMP-2 with an IC₅₀ of 31,000 nM (31 μM), a 2.8-fold potency advantage [1]. The direction and magnitude of this difference are consistent with the MMP-9 data (2.6-fold), reinforcing a generalizable SAR principle: 6-methyl substitution on the benzimidazole core enhances MMP-2/-9 inhibitory potency by approximately 2.5- to 3-fold within this chemotype. The target compound thus serves as a defined low-potency reference point for SAR studies exploring substituent effects at the benzimidazole 6-position.

MMP-2 Gelatinase A Type IV collagenase Benzimidazole inhibitor

MMP-8 Inhibitory Potency: Narrowest Differential vs. MMP2-IN-3 (1.3-Fold), Suggesting Subtype-Specific Substituent Effects

CAS 477493-60-0 inhibits recombinant human MMP-8 (neutrophil collagenase) with an IC₅₀ of 41,900 nM (41.9 μM), compared with 32,000 nM (32 μM) for MMP2-IN-3—a difference of only 1.3-fold [1]. Notably, the potency gap between the des-methyl and 6-methyl compounds is substantially smaller for MMP-8 than for MMP-2 (2.8-fold) or MMP-9 (2.6-fold). This indicates that the 6-methyl substituent confers less advantage for MMP-8 binding than for the gelatinases (MMP-2/-9), consistent with known structural differences in the S1' specificity pockets across MMP subtypes. For applications requiring MMP-8 engagement with minimal MMP-2/-9 activity differential, the des-methyl compound may offer a more balanced inhibition profile.

MMP-8 Neutrophil collagenase Subtype selectivity Benzimidazole

Target Class Divergence: 3-Phenylpropanamide Side Chain Directs Toward MMP Inhibition, Whereas 3-Methylbenzamide Replacement Redirects Activity to GLUT1 and Anti-Infective Targets

Replacement of the 3-phenylpropanamide side chain in CAS 477493-60-0 with a 3-methylbenzamide group yields CHEMBL1276927 (CAS 305357-89-5), which shows no reported MMP activity but instead inhibits GLUT1 (IC₅₀ = 12 μM) and the Plasmodium falciparum hexose transporter PfHT (IC₅₀ = 13 μM), along with anti-Chlamydia pneumoniae activity (IC₅₀ = 2,000 nM; growth inhibition = 80%) . This complete divergence in target class—from MMP endopeptidases to hexose transporters and bacterial pathogens—demonstrates that the 3-phenylpropanamide moiety is a critical pharmacophoric determinant for MMP engagement within this scaffold. No comparable MMP inhibition data are reported for CHEMBL1276927 . The target compound and CHEMBL1276927 are therefore not functionally interchangeable despite sharing a near-identical 2-(3-aminophenyl)benzimidazole core.

Target specificity Side-chain SAR GLUT1 Chlamydia pneumoniae MMP

Scaffold Divergence: Benzimidazole vs. Imidazole Core Determines p97/VCP ATPase Engagement—Benzimidazole Analog Not Annotated as p97 Inhibitor

The imidazole-based compound FL-18—structurally analogous to CAS 477493-60-0 but with an imidazole ring replacing the benzimidazole core—is a well-characterized covalent p97/VCP ATPase inhibitor (p97 IC₅₀ = 59.3 nM; U87MG cell IC₅₀ = 31.0 nM) with demonstrated proteome-wide selectivity through C522-targeted covalent modification [1]. No p97 inhibitory activity has been reported for CAS 477493-60-0 or its benzimidazole-containing analogs in the public domain. The fusion of a benzene ring to the imidazole (forming benzimidazole) increases molecular volume, lipophilicity, and π-stacking potential while altering the pKa of the NH group, collectively abrogating the precise geometry and reactivity required for C522 covalent engagement in the p97 active site. This scaffold-level divergence is supported by the published SAR from Wang et al. (2023), which shows that even minor imidazole substituent changes eliminate p97 inhibition [1].

p97/VCP ATPase Covalent inhibitor Benzimidazole vs. imidazole Proteome-wide selectivity

Caveat on Evidence Strength: Limited Publicly Available Quantitative Data for CAS 477493-60-0 Necessitates Verification in User-Specific Assay Contexts

The quantitative evidence presented above is drawn from a single curated data source (ChEMBL/BindingDB entry CHEMBL4632444) providing MMP-2/-8/-9 IC₅₀ values for CAS 477493-60-0 [1]. No additional independent replication of these values, no cellular MMP inhibition data, no ADME/PK parameters, no in vivo efficacy data, and no selectivity profiling against the broader MMP family (e.g., MMP-1, MMP-3, MMP-7, MMP-13) or other off-target panels were identified in the public domain at the time of this analysis. This stands in contrast to the more extensively annotated analog MMP2-IN-3, for which at least three MMP isoform IC₅₀ values are publicly catalogued across multiple vendor and database entries . Users should treat the available MMP data as provisional and are strongly advised to independently verify target engagement, selectivity, and potency in their specific assay systems prior to committing to large-scale procurement or experimental design dependent on precise quantitative parameters.

Data availability Assay verification Procurement risk Research reagent

Evidence-Based Application Scenarios for N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-phenylpropanamide (CAS 477493-60-0) in Research and Industrial Settings


MMP Subtype Selectivity Profiling: Using the Des-Methyl Compound as a Low-Potency Reference Point to Dissect Substituent Contributions to MMP-2/-8/-9 Binding

The 2.6- to 2.8-fold potency gap between CAS 477493-60-0 and MMP2-IN-3 against MMP-2 and MMP-9, coupled with the compressed 1.3-fold gap against MMP-8, makes the target compound a quantitatively informative reference tool for SAR studies probing how benzimidazole 6-substitution differentially affects MMP subtype binding [1][2]. Researchers can use paired testing of the des-methyl (CAS 477493-60-0) and 6-methyl (MMP2-IN-3) compounds across MMP-2, MMP-8, and MMP-9 to calculate ΔpIC₅₀ values that map the energetic contribution of the methyl group to each subtype's binding pocket, informing subsequent medicinal chemistry optimization of subtype-selective MMP inhibitors.

Negative Control or Low-Activity Comparator in MMP Inhibitor Screening Cascades

With MMP-2/-8/-9 IC₅₀ values in the 42–87 μM range, CAS 477493-60-0 occupies a defined low-micromolar activity window suitable as a comparator or reference compound in MMP inhibitor screening cascades where potent inhibitors (IC₅₀ < 1 μM) are being profiled [1]. Its well-defined potency across three clinically relevant MMP subtypes allows it to serve as a benchmark for assay sensitivity and dynamic range validation, particularly in fluorescence-based MMP activity assays employing Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ or analogous FRET substrates, which match the assay conditions under which the compound was originally characterized.

Scaffold-Hopping Reference for Benzimidazole-to-Imidazole Target Engagement Comparison in Chemical Biology

The documented divergence between CAS 477493-60-0 (benzimidazole, MMP-active, no reported p97 activity) and FL-18 (imidazole, p97-covalent inhibitor, IC₅₀ = 59.3 nM) provides a well-defined chemical biology tool pair for investigating how benzimidazole-vs-imidazole core structure determines target engagement [1][2]. Researchers studying p97/VCP biology or MMP pathways can use these two compounds as matched scaffold comparators to probe target specificity, with the benzimidazole compound serving as a p97-inactive control and the imidazole compound serving as an MMP-inactive control, enabling clean dissection of pathway-specific phenotypes in cellular models.

Side-Chain SAR Probe: Isolating the Contribution of the 3-Phenylpropanamide Linker to MMP Engagement vs. Alternative Amide Substituents

The complete target-class shift observed between CAS 477493-60-0 (MMP inhibitor, 3-phenylpropanamide side chain) and CHEMBL1276927 (GLUT1/anti-infective, 3-methylbenzamide side chain) positions the target compound as a key reference for systematic side-chain SAR exploration within the 2-(3-aminophenyl)benzimidazole scaffold [1][2]. By testing CAS 477493-60-0 alongside analogs bearing systematically varied amide substituents (alkyl, aryl, heteroaryl), medicinal chemistry teams can map the pharmacophoric requirements for MMP target engagement vs. GLUT1 or antimicrobial activity, using the quantitative MMP IC₅₀ values of the target compound as the reference baseline for the 3-phenylpropanamide substituent.

Quote Request

Request a Quote for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.